Cas no 142138-82-7 ((2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol)
(2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 142138-82-7
- EN300-1666636
- [(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol
- SCHEMBL20624652
- 1H-Indole-2-methanol, octahydro-, (2S,3aS,7aS)-
- ((2S,3aS,7aS)-Octahydro-1H-indol-2-yl)methanol
- (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol
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- Inchi: 1S/C9H17NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h7-11H,1-6H2/t7-,8-,9-/m0/s1
- InChI Key: AMFOSVYIMMVTKU-CIUDSAMLSA-N
- SMILES: OC[C@@H]1C[C@@H]2CCCC[C@@H]2N1
Computed Properties
- Exact Mass: 155.131014166g/mol
- Monoisotopic Mass: 155.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 32.3Ų
(2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1666636-0.05g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 0.05g |
$311.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-0.1g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 0.1g |
$327.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-0.25g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 0.25g |
$341.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-0.5g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 0.5g |
$356.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-1.0g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 1g |
$371.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-2.5g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 2.5g |
$726.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-5.0g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 5g |
$1075.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-10.0g |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 10g |
$1593.0 | 2023-06-04 | ||
| Enamine | EN300-1666636-50mg |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 50mg |
$311.0 | 2023-09-21 | ||
| Enamine | EN300-1666636-100mg |
[(2S,3aS,7aS)-octahydro-1H-indol-2-yl]methanol |
142138-82-7 | 100mg |
$327.0 | 2023-09-21 |
(2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol
Introduction to (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol (CAS No. 142138-82-7)
(2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol is a complex organic compound with a unique stereochemical configuration that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 142138-82-7, belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The precise stereochemistry of this molecule, denoted by the (2S,3aS,7aS) configuration, plays a crucial role in determining its pharmacological properties and interactions with biological targets.
The indole core structure of (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol is a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. Indole derivatives have been extensively studied for their roles in various physiological processes, including neurotransmission, immune response, and cancer biology. The addition of a hydroxymethyl group at the 2-position of the indole ring introduces a potential site for hydrogen bonding and further functionalization, enhancing the compound's versatility in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the structural and functional properties of complex molecules like (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol. These tools have been instrumental in predicting binding affinities, identifying potential drug-target interactions, and optimizing molecular structures for improved efficacy and selectivity. The stereochemical configuration of this compound has been particularly scrutinized to ensure that it aligns optimally with biological targets without causing off-target effects.
In the context of drug discovery, the synthesis of enantiomerically pure forms of chiral compounds such as (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol is essential for achieving the desired pharmacological outcomes. The stereochemistry at the 2-, 3a-, and 7a-positions significantly influences the compound's solubility, metabolic stability, and overall bioavailability. Researchers have employed sophisticated synthetic methodologies to achieve high enantiomeric purity, often involving asymmetric catalysis or chiral auxiliary-based approaches.
The biological activity of (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol has been explored in several preclinical studies. These investigations have revealed promising results in modulating key biological pathways relevant to neurological disorders and inflammatory conditions. The hydroxymethyl group at the 2-position has been identified as a critical pharmacophore, contributing to interactions with specific enzymes and receptors. Further research is ongoing to elucidate the precise mechanisms through which this compound exerts its effects.
The development of novel synthetic routes for (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol has been a focus of academic and industrial research. Efficient synthetic strategies not only facilitate access to this compound but also provide insights into its structural framework. Advances in green chemistry principles have also influenced these synthetic approaches, emphasizing sustainability and minimal environmental impact. Techniques such as catalytic hydrogenation and biocatalysis have been explored to streamline the synthesis while maintaining high yields and purity.
The role of computational modeling in understanding the behavior of complex molecules like (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol cannot be overstated. Molecular dynamics simulations have been used to study protein-ligand interactions at an atomic level, providing valuable insights into binding modes and allosteric effects. These simulations help researchers design analogs with enhanced binding affinity or selectivity. Additionally, virtual screening techniques have been employed to identify potential lead compounds based on structural features similar to known bioactive molecules.
The pharmacokinetic properties of (2S,3aS,7aS)-octahydro-1H-indol-2-ylmethanol are another critical area of investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for predicting its clinical efficacy and safety profile. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to monitor metabolic pathways and identify potential degradation products or conjugates formed after administration.
In conclusion,(2S,3aS,7aS)-octahydro -1H-indol - 2 - ylmethanol (CAS No . 142138 -82 - 7) represents an intriguing compound with significant potential in pharmaceutical applications . Its unique stereochemistry , combined with its indole scaffold , makes it a valuable scaffold for drug discovery . Ongoing research continues to uncover new aspects of its biological activity , synthetic pathways , and pharmacokinetic behavior . As computational methods advance , our ability to harness this compound's potential will only grow , paving the way for innovative therapeutic strategies .
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